molecular formula C13H18N2O2 B1446484 tert-Butyl indolin-3-ylcarbamate CAS No. 1086392-28-0

tert-Butyl indolin-3-ylcarbamate

Cat. No. B1446484
CAS RN: 1086392-28-0
M. Wt: 234.29 g/mol
InChI Key: XZLKLTBWOBSTJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl indolin-3-ylcarbamate” is a chemical compound with the CAS number 1086392-28-0 . It has a molecular weight of 234.29 and a molecular formula of C13H18N2O2 .

Scientific Research Applications

Organic Optoelectronic Materials

tert-Butyl indolin-3-ylcarbamate: derivatives are utilized in the development of organic optoelectronic materials due to their unique photophysical properties. These compounds are integral in creating molecular building blocks for organic light-emitting diodes (OLEDs) and solar cells, where their ability to undergo excited-state dynamics is crucial .

Medicinal Chemistry

In medicinal chemistry, tert-Butyl indolin-3-ylcarbamate plays a role as a precursor in synthesizing biologically active compounds. Indole derivatives, which can be synthesized from this compound, have shown a wide range of biological activities including antiviral, anti-inflammatory, and anticancer properties .

Organic Synthesis

This compound is also significant in organic synthesis, particularly in the synthesis of carbamates. Carbamates are valuable intermediates in the production of pharmaceuticals and agrochemicals. The tert-butyl group in these compounds often serves as a protective group due to its steric bulk and ease of deprotection .

Industrial Applications

In industrial applications, tert-Butyl indolin-3-ylcarbamate derivatives are used in the synthesis of polymers such as methacrylates. These polymers have a wide range of applications, including coatings, adhesives, and sealants due to their desirable mechanical properties .

Environmental Science

Environmental science benefits from the study of tert-butyl compounds in understanding biodegradation pathways. These studies are essential for assessing the environmental impact of chemical spills and for developing bioremediation strategies .

Analytical Chemistry

Lastly, in analytical chemistry, tert-Butyl indolin-3-ylcarbamate and its derivatives are used as standards and reagents. Their stability and reactivity make them suitable for use in various analytical methods to quantify or identify other substances .

Safety and Hazards

The safety information for “tert-Butyl indolin-3-ylcarbamate” indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl N-(2,3-dihydro-1H-indol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-11-8-14-10-7-5-4-6-9(10)11/h4-7,11,14H,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLKLTBWOBSTJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl indolin-3-ylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl indolin-3-ylcarbamate
Reactant of Route 2
tert-Butyl indolin-3-ylcarbamate
Reactant of Route 3
tert-Butyl indolin-3-ylcarbamate
Reactant of Route 4
tert-Butyl indolin-3-ylcarbamate
Reactant of Route 5
tert-Butyl indolin-3-ylcarbamate
Reactant of Route 6
tert-Butyl indolin-3-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.